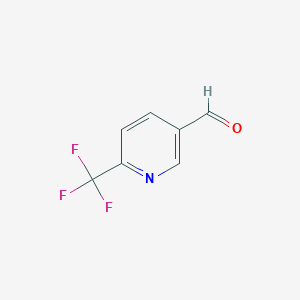

6-(Trifluoromethyl)pyridine-3-carboxaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-7(9,10)6-2-1-5(4-12)3-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPAGRCGPAXOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380641 | |

| Record name | 6-(Trifluoromethyl)pyridine-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386704-12-7 | |

| Record name | 6-(Trifluoromethyl)pyridine-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Trifluoromethyl)pyridine-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthetic pathways to 6-(trifluoromethyl)pyridine-3-carboxaldehyde, a key building block in medicinal chemistry. With full editorial control, this document is structured to offer not just protocols, but a deeper understanding of the chemical principles and practical considerations involved in the synthesis of this important intermediate.

Introduction: The Significance of this compound

This compound, also known as 6-(trifluoromethyl)nicotinaldehyde, is a heterocyclic aldehyde of significant interest in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl group into the pyridine ring imparts unique physicochemical properties to molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, this compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including potential therapeutic agents for Alzheimer's disease. Its aldehyde functionality provides a reactive handle for a wide array of chemical transformations, such as nucleophilic additions, condensations, and reductive aminations, making it a versatile precursor for the construction of complex molecular architectures.

Strategic Approaches to Synthesis

The synthesis of this compound can be broadly categorized into two main strategies: the oxidation of the corresponding primary alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol, and alternative routes that construct the aldehyde functionality through other means. This guide will delve into the most prevalent and effective methods, providing detailed protocols and mechanistic insights.

Primary Synthetic Pathway: Oxidation of (6-(Trifluoromethyl)pyridin-3-yl)methanol

The most common and direct route to this compound is the oxidation of its corresponding alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol. The choice of oxidizing agent is critical to ensure high yield and selectivity, avoiding over-oxidation to the carboxylic acid.

Synthesis of the Precursor: (6-(Trifluoromethyl)pyridin-3-yl)methanol

A reliable synthesis of the starting alcohol is paramount. A common approach involves the reduction of 6-(trifluoromethyl)nicotinic acid or its esters.

Protocol 1: Reduction of 6-(Trifluoromethyl)nicotinic Acid

This two-step procedure involves the initial esterification of 6-(trifluoromethyl)nicotinic acid followed by reduction of the resulting ester.

Step 1: Esterification to Methyl 6-(trifluoromethyl)nicotinate

-

Reaction: 6-(Trifluoromethyl)nicotinic acid is reacted with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield methyl 6-(trifluoromethyl)nicotinate.

-

Rationale: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol. The reaction is typically driven to completion by using an excess of methanol or by removing the water formed during the reaction.

Step 2: Reduction to (6-(Trifluoromethyl)pyridin-3-yl)methanol

-

Reaction: The methyl ester is then reduced to the primary alcohol using a suitable reducing agent such as sodium borohydride in methanol.

-

Rationale: Sodium borohydride is a mild and selective reducing agent that readily reduces esters to alcohols. The use of methanol as a solvent also participates in the reaction mechanism by protonating the intermediate alkoxyboronate species.

Experimental Protocol:

-

Esterification: To a solution of 6-(trifluoromethyl)nicotinic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture, neutralize with a weak base (e.g., sodium bicarbonate solution), and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain methyl 6-(trifluoromethyl)nicotinate.

-

Reduction: Dissolve the crude methyl 6-(trifluoromethyl)nicotinate (1.0 eq) in methanol (5-10 volumes) and cool the solution to 0 °C in an ice bath. Add sodium borohydride (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until the ester is fully consumed (monitored by TLC). Quench the reaction by the slow addition of water, and then add a mild acid (e.g., 1M HCl) to neutralize the excess borohydride and decompose the borate esters. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield (6-(trifluoromethyl)pyridin-3-yl)methanol.

Oxidation to this compound

With the precursor alcohol in hand, the next critical step is its selective oxidation to the aldehyde.

This is the most widely reported and industrially scalable method for this transformation.

Mechanism of MnO₂ Oxidation: The oxidation of alcohols by MnO₂ is a heterogeneous reaction that occurs on the surface of the solid oxidant. The mechanism is believed to involve the formation of a manganese ester intermediate, followed by a radical process or a concerted elimination to yield the carbonyl compound. The high selectivity for allylic and benzylic-type alcohols is a key feature of this reagent.

Experimental Protocol:

-

Dissolve (6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) (10-20 volumes).

-

Add activated manganese dioxide (5.0-10.0 eq) to the solution. The quality and activation state of the MnO₂ are crucial for the reaction's success.

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

-

Wash the filter cake thoroughly with DCM.

-

Combine the filtrate and washings and concentrate under reduced pressure to afford this compound, typically as a white to off-white solid.

Data Presentation: MnO₂ Oxidation

| Parameter | Value | Reference |

| Starting Material | (6-(trifluoromethyl)pyridin-3-yl)methanol | |

| Reagent | Activated Manganese Dioxide (MnO₂) | |

| Solvent | Dichloromethane (DCM) | [2] |

| Temperature | Room Temperature | [2] |

| Reaction Time | Overnight | |

| Yield | ~95% | [3] |

| Purification | Filtration and concentration | [3] |

Visualization of the Primary Synthetic Workflow

Caption: Primary synthetic route to this compound.

Alternative Oxidation Methodologies

While MnO₂ is a robust oxidant for this conversion, other modern oxidation methods offer advantages in terms of milder reaction conditions, easier work-up, or different substrate compatibility.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.

Mechanism of Swern Oxidation: The reaction proceeds through the formation of an alkoxysulfonium salt intermediate. The added base then deprotonates the carbon adjacent to the oxygen, leading to the collapse of the intermediate via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and a protonated base.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The initial reaction between DMSO and oxalyl chloride is highly exothermic and the resulting electrophilic sulfur species is unstable at higher temperatures. Maintaining a low temperature is crucial to prevent side reactions and decomposition.

-

Triethylamine as Base: A non-nucleophilic, hindered base is required to deprotonate the intermediate without competing in nucleophilic attack on the activated sulfur species.

Experimental Protocol (General):

-

In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (10 volumes) and cool to -78 °C (dry ice/acetone bath).

-

Add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise, keeping the internal temperature below -65 °C.

-

Stir the mixture for 15 minutes, then add a solution of (6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq) in anhydrous DCM dropwise, again maintaining the low temperature.

-

After stirring for 30-60 minutes, add triethylamine (5.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature, then quench with water.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

DMP is a hypervalent iodine reagent that offers a mild and selective method for oxidizing primary alcohols to aldehydes.

Mechanism of Dess-Martin Oxidation: The alcohol displaces an acetate group on the iodine atom to form an intermediate which then undergoes an intramolecular elimination, facilitated by another acetate ion acting as a base, to produce the aldehyde, the iodinane byproduct, and acetic acid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: DMP is moisture-sensitive, and the presence of water can lead to the decomposition of the reagent and lower yields.

-

Buffered Conditions: The reaction produces acetic acid as a byproduct. For acid-sensitive substrates, a mild base like sodium bicarbonate can be added to buffer the reaction mixture.

Experimental Protocol (General):

-

Dissolve (6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq) in anhydrous DCM (10 volumes) under an inert atmosphere.

-

Add Dess-Martin periodinane (1.2-1.5 eq) in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate to reduce the excess DMP and the iodinane byproduct.

-

Stir vigorously until the organic layer becomes clear.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography if necessary.

Visualization of Alternative Oxidation Pathways

Caption: Alternative oxidation methods for the synthesis of the target aldehyde.

Characterization Data

This compound

| Property | Value | Reference |

| Appearance | White to off-white solid | [3] |

| Molecular Formula | C₇H₄F₃NO | [4] |

| Molecular Weight | 175.11 g/mol | [4] |

| Melting Point | 52-56 °C | [3] |

| ¹H NMR (CDCl₃) | δ 10.22 (s, 1H), 9.20 (s, 1H), 8.36-8.38 (d, 1H), 7.88-7.90 (d, 1H) | [3] |

| IR Spectrum | Available | [4] |

(6-(Trifluoromethyl)pyridin-3-yl)methanol

| Property | Value | Reference |

| Appearance | Colorless liquid | [5] |

| Molecular Formula | C₇H₆F₃NO | [5] |

| Molecular Weight | 177.12 g/mol | [5] |

Safety and Handling

This compound:

-

Hazards: Toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6]

-

Precautions: Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area.

Manganese Dioxide (MnO₂):

-

Hazards: Harmful if swallowed or inhaled. Strong oxidizer, may cause fire in contact with combustible materials.

-

Precautions: Avoid creating dust. Keep away from combustible materials. Wear appropriate personal protective equipment.

Swern Oxidation Reagents:

-

Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment.

-

Dimethyl Sulfoxide (DMSO): Can increase the absorption of other chemicals through the skin.

-

Byproducts: The reaction produces dimethyl sulfide, which has a very strong and unpleasant odor, and carbon monoxide, which is highly toxic. All manipulations should be performed in a well-ventilated fume hood.

Dess-Martin Periodinane (DMP):

-

Hazards: Potentially explosive, especially when impure or heated. An oxidizing agent.

-

Precautions: Store in a cool, dry place away from combustible materials. Avoid shock and friction.

Conclusion

The synthesis of this compound is a well-established process, with the oxidation of (6-(trifluoromethyl)pyridin-3-yl)methanol being the most practical and high-yielding approach. While manganese dioxide is the oxidant of choice for large-scale preparations, Swern and Dess-Martin oxidations provide valuable, milder alternatives for laboratory-scale synthesis, particularly with sensitive substrates. A thorough understanding of the reaction mechanisms, careful control of reaction conditions, and strict adherence to safety protocols are essential for the successful and safe synthesis of this important building block.

References

-

(6-(trifluoromethyl)pyridin-3-yl)methanol - ChemBK. (2024-04-09). [Link]

-

The Synthesis Pathway of this compound: A Deep Dive for Chemical Researchers - NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-16). [Link]

-

SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]

-

This compound (95%) - Amerigo Scientific. [Link]

-

This compound | C7H4F3NO | CID 2777762 - PubChem. [Link]

-

ChemInform Abstract: Multi-Component Solvent-Free versus Stepwise Solvent Mediated Reactions: Regiospecific Formation of 6-Trifluoromethyl and 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines. | Request PDF - ResearchGate. (2025-08-05). [Link]

-

Synthesis of 6‐trifluoromethyl pyridine derivatives. - ResearchGate. [Link]

Sources

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Pyridines in Modern Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and physicochemical properties of a compound. Among the myriad of fluorinated building blocks, those incorporating a trifluoromethyl group (-CF3) onto a pyridine scaffold have garnered significant attention. This guide focuses on a particularly valuable member of this class: 6-(Trifluoromethyl)pyridine-3-carboxaldehyde. Its strategic placement of a reactive aldehyde group and an electron-withdrawing trifluoromethyl group on the pyridine ring makes it a versatile synthon for the construction of complex molecular architectures, particularly in the realm of drug discovery. This document serves as a comprehensive technical resource, providing in-depth information on its chemical properties, synthesis, reactivity, and applications.

Core Chemical and Physical Properties

This compound, also known by its synonym 6-(Trifluoromethyl)nicotinaldehyde, is a white to almost white solid at room temperature.[1][2] A thorough understanding of its fundamental properties is critical for its effective use in synthesis and process development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C7H4F3NO | [3][] |

| Molecular Weight | 175.11 g/mol | [3][5] |

| CAS Number | 386704-12-7 | [3][5] |

| Melting Point | 52-56 °C | [1] |

| Boiling Point | 72 °C | [1][6] |

| Density | 1.369 ± 0.06 g/cm³ (Predicted) | [1][] |

| Flash Point | 93.3 °C (closed cup) | [7] |

| Solubility | Soluble in Methanol | [1][2] |

| Appearance | White to Almost white solid | [1][2] |

| Storage Temperature | 2-8°C | [1] |

Structural Identifiers:

-

IUPAC Name: 6-(trifluoromethyl)pyridine-3-carbaldehyde[5]

-

SMILES: C1=CC(=NC=C1C=O)C(F)(F)F[5]

-

InChI Key: MRPAGRCGPAXOGS-UHFFFAOYSA-N[5]

Synthesis and Manufacturing

The primary and most common route for the synthesis of this compound involves the oxidation of the corresponding alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol.[8] This method is favored for its reliability and scalability.

Oxidation of (6-(Trifluoromethyl)pyridin-3-yl)methanol

This synthetic pathway is a staple in organic synthesis, relying on a mild oxidizing agent to convert the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. Manganese dioxide (MnO2) is a frequently employed reagent for this transformation.[8]

Causality Behind Experimental Choices:

-

Choice of Oxidant (MnO2): Manganese dioxide is a selective and mild oxidizing agent for allylic and benzylic alcohols. In this case, its effectiveness extends to the pyridyl methanol derivative. Its heterogeneous nature simplifies the workup, as the excess reagent and manganese byproducts can be easily removed by filtration.[8]

-

Solvent Selection (Dichloromethane - DCM): DCM is an excellent solvent for this reaction due to its ability to dissolve the starting material and its inertness under the reaction conditions.[8] Its relatively low boiling point facilitates easy removal during the workup.[8]

-

Temperature Control: The reaction is typically initiated at a cooled temperature (0°C) during the addition of MnO2 to manage any initial exotherm.[1][2] The reaction is then allowed to proceed at room temperature to ensure a reasonable reaction rate.[8]

Experimental Protocol: Synthesis via Oxidation

Materials:

-

(6-(Trifluoromethyl)pyridin-3-yl)methanol

-

Manganese dioxide (activated)

-

Dichloromethane (DCM), anhydrous

-

Magnesium sulfate or Sodium sulfate (for drying)

Procedure:

-

Dissolve (6-(trifluoromethyl)pyridin-3-yl)methanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C using an ice bath.

-

To the cooled and stirring solution, add activated manganese dioxide (approximately 5-10 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.[1][2]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the solid manganese dioxide and its byproducts.[8]

-

Wash the filter cake with additional dichloromethane to ensure complete recovery of the product.

-

Combine the filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a white solid.[8]

Self-Validating System: The purity of the final product can be readily assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and MS). The expected yield for this reaction is typically high, often exceeding 90%.[2]

Caption: Oxidation of the corresponding alcohol to synthesize this compound.

Alternative Synthetic Route

An alternative process involves the use of 5-bromo-2-(trifluoromethyl)pyridine as a starting material.[9] This method utilizes organometallic chemistry, specifically a lithium-halogen exchange followed by formylation.

Key Steps:

-

Under an inert atmosphere (nitrogen), 5-bromo-2-(trifluoromethyl)pyridine is dissolved in an organic solvent.[9]

-

The solution is cooled to a low temperature (between -20 and 10°C).[9]

-

A stabilizer is added, followed by the dropwise addition of butyllithium in hexane.[9]

-

The resulting organolithium intermediate is then reacted with a formylating agent, such as N,N-dimethylformamide (DMF).

-

The reaction is quenched and worked up to yield the desired aldehyde.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the interplay between the aldehyde functional group and the electron-deficient pyridine ring, which is further deactivated by the strongly electron-withdrawing trifluoromethyl group.

-

The Aldehyde Group: The aldehyde is highly susceptible to nucleophilic attack and can participate in a wide range of classical aldehyde reactions, including:

-

Reductive Amination: To form secondary and tertiary amines.

-

Wittig Reaction: To form alkenes.

-

Grignard and Organolithium Reactions: To form secondary alcohols.

-

Condensation Reactions: Such as the Knoevenagel and aldol condensations.

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding primary alcohol.

-

-

The Pyridine Ring: The presence of the trifluoromethyl group at the 6-position significantly lowers the electron density of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom, should a suitable leaving group be present.

Caption: Major reaction pathways involving the aldehyde group.

Applications in Drug Discovery and Development

The unique structural and electronic features of this compound make it a highly valuable building block in the synthesis of pharmaceutically active compounds.

-

Alzheimer's Disease Research: This compound is a key reagent in the preparation of piperidine derivatives that have been investigated as potential therapeutic agents for Alzheimer's disease.[1][8] The trifluoromethylpyridine moiety is often incorporated to enhance metabolic stability and improve binding affinity to target proteins.

-

Antineoplastic Agents: As a versatile intermediate, it is used in the synthesis of compounds with potential anticancer properties.[6] The pyridine scaffold is a common feature in many approved anticancer drugs.[10] The inclusion of a trifluoromethyl group can enhance the lipophilicity and cell permeability of drug candidates.

-

General Medicinal Chemistry: The growing importance of fluorinated pyridines in drug discovery makes this aldehyde a crucial starting material for generating libraries of novel compounds for various therapeutic targets.[8] The trifluoromethyl group can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[5] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[5] |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation[5][11] |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction[5] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[5] |

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[7]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[7]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if handling in a poorly ventilated area or if dust is generated.

-

Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[12]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]

-

Wash hands thoroughly after handling.[12]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] The recommended storage temperature is 2-8°C.[1]

Spectroscopic Data

While a comprehensive set of spectra is best obtained from the supplier or through in-house analysis, typical spectroscopic features can be predicted. ChemicalBook provides access to various spectra for this compound, including ¹H NMR, ¹³C NMR, IR, and MS.[13]

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aldehyde proton (likely a singlet in the range of 9-10 ppm) and the three aromatic protons on the pyridine ring, each with distinct chemical shifts and coupling patterns due to their positions relative to the nitrogen and the two substituents.

-

¹³C NMR: The carbon NMR would show signals for the carbonyl carbon of the aldehyde (typically in the range of 180-200 ppm), the carbons of the pyridine ring, and the carbon of the trifluoromethyl group (a quartet due to coupling with the three fluorine atoms).

-

¹⁹F NMR: The fluorine NMR would exhibit a single peak for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (175.11 g/mol ).

Conclusion

This compound stands out as a strategically important and versatile building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique combination of a reactive aldehyde handle and an electron-withdrawing trifluoromethyl group on a pyridine core provides chemists with a powerful tool for the construction of novel and complex molecules. A thorough understanding of its chemical properties, synthetic routes, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective utilization in the laboratory and in the development of next-generation therapeutics.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 16). The Synthesis Pathway of this compound: A Deep Dive for Chemical Researchers.

- PubChem. This compound.

- ChemicalBook. This compound CAS#: 386704-12-7.

- ChemicalBook. This compound CAS#: 386704-12-7.

- Sigma-Aldrich. This compound 95 386704-12-7.

- ChemicalBook. This compound | 386704-12-7.

- Google Patents. CN102249990B - Process for synthesizing this compound.

- Amerigo Scientific. This compound (95%).

- Cheméo. Ethyl 2-(methylamino)-1-phenyl-3-cyclohexene-1-carboxylate.

- EvitaChem. Buy Nortilidine (EVT-1557572) | 38677-94-0.

- TargetMol. Data Sheet (Cat.No.T202863).

- ECHEMI. This compound | 386704-12-7, this compound Formula.

- Wikipedia. Nortilidine.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - this compound.

- BOC Sciences. CAS 386704-12-7 this compound.

- Fisher Scientific. SAFETY DATA SHEET.

- WikiMed Medical Encyclopedia. Nortilidine.

- Smolecule. Buy this compound | 386704-12-7.

- ChemicalBook. This compound(386704-12-7) 1 h nmr.

- Sigma-Aldrich. This compound 95 386704-12-7.

- RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.

- ChemicalBook. This compound - Safety Data Sheet.

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

Sources

- 1. This compound CAS#: 386704-12-7 [amp.chemicalbook.com]

- 2. This compound CAS#: 386704-12-7 [m.chemicalbook.com]

- 3. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 5. This compound | C7H4F3NO | CID 2777762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound 95 386704-12-7 [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. CN102249990B - Process for synthesizing this compound - Google Patents [patents.google.com]

- 10. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound(386704-12-7) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 6-(Trifluoromethyl)nicotinaldehyde: A Key Building Block for Advanced Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview of 6-(Trifluoromethyl)nicotinaldehyde (CAS No: 386704-12-7), a pivotal fluorinated pyridine-based building block. The strategic placement of a highly electronegative trifluoromethyl group and a reactive aldehyde function on the pyridine scaffold imparts unique electronic properties and versatile chemical reactivity. This document is intended for researchers, chemists, and professionals in drug discovery and materials science, offering in-depth structural information, validated synthesis protocols, detailed spectroscopic analysis, reactivity profiles, and key applications. By synthesizing field-proven insights with established scientific principles, this guide serves as an authoritative resource for leveraging the full potential of this valuable chemical intermediate.

Introduction

6-(Trifluoromethyl)nicotinaldehyde, also known as 6-(trifluoromethyl)pyridine-3-carboxaldehyde, is a specialized heterocyclic compound of significant interest in medicinal chemistry and agrochemical research.[1] The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy for modulating their physicochemical and biological properties.[1][2] The -CF3 group can enhance metabolic stability, increase lipophilicity, and alter the acidity of nearby functional groups, often leading to improved bioavailability and efficacy of parent compounds.[1][2]

This guide delves into the core characteristics of 6-(Trifluoromethyl)nicotinaldehyde, providing the foundational knowledge necessary for its effective handling, synthesis, and application in the development of novel chemical entities.

Physicochemical and Structural Properties

The compound exists as a white to off-white solid at room temperature and is noted to be sensitive to air.[3][4][5] It is soluble in solvents such as methanol.[3][4] A comprehensive summary of its structural and physical data is presented below.

Table 1: Core Structural and Physical Data for 6-(Trifluoromethyl)nicotinaldehyde

| Identifier | Value | Source(s) |

| IUPAC Name | 6-(Trifluoromethyl)pyridine-3-carbaldehyde | [6] |

| Synonyms | 6-(Trifluoromethyl)nicotinaldehyde, 5-Formyl-2-(trifluoromethyl)pyridine | [4][7] |

| CAS Number | 386704-12-7 | [3][7][8] |

| Molecular Formula | C₇H₄F₃NO | [3][7][8] |

| Molecular Weight | 175.11 g/mol | [3][7][8] |

| Appearance | White to Almost white solid | [3][4] |

| Melting Point | 52-56 °C | [3][4][7] |

| Boiling Point | 72 °C | [3][4] |

| Flash Point | 93.3 °C (closed cup) | [7][9] |

| SMILES | O=Cc1ccc(nc1)C(F)(F)F | [7][8] |

| InChIKey | MRPAGRCGPAXOGS-UHFFFAOYSA-N | [4][8] |

| Storage | 2-8°C, under inert atmosphere | [3][7][8] |

Synthesis and Mechanism

The most prevalent and reliable method for preparing 6-(Trifluoromethyl)nicotinaldehyde is through the selective oxidation of the corresponding primary alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol.[10][11] This pathway is favored for its high selectivity and good yields.

Oxidation of (6-(Trifluoromethyl)pyridin-3-yl)methanol

Manganese dioxide (MnO₂) is the oxidant of choice for this transformation.[10][11] It is a mild and chemoselective reagent that efficiently oxidizes allylic and benzylic-type alcohols to their corresponding aldehydes without over-oxidation to the carboxylic acid, a common side reaction with stronger oxidizing agents. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) at ambient temperature.

Mechanism Insight: The oxidation mechanism involves the adsorption of the alcohol onto the surface of the solid MnO₂. This is followed by a concerted process or a radical mechanism, leading to the formation of the aldehyde, which then desorbs from the surface, driving the reaction forward. The solid, heterogeneous nature of MnO₂ simplifies reaction work-up, as the reagent and its reduced forms can be easily removed by filtration.[11]

Experimental Protocol: Synthesis via Oxidation

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

(6-(Trifluoromethyl)pyridin-3-yl)methanol (1.0 eq)

-

Activated Manganese Dioxide (MnO₂) (5.0 eq)

-

Dichloromethane (DCM), anhydrous (sufficient to make a ~0.1 M solution)

-

Inert gas (Nitrogen or Argon)

-

Celite or a suitable filtration aid

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add (6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq).

-

Dissolve the starting material in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.[10]

-

To the cooled, stirring solution, add activated MnO₂ (5.0 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.[10][11]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the solid MnO₂.[11] Wash the filter cake thoroughly with additional DCM.

-

Combine the filtrates and concentrate the solution under reduced pressure to yield the crude product.

-

The resulting 6-(Trifluoromethyl)nicotinaldehyde is typically obtained as a white solid and can be purified further by recrystallization or column chromatography if necessary.[4][11]

Synthesis Workflow Diagram

Caption: Oxidation of the parent alcohol to the target aldehyde.

Spectroscopic Analysis

Spectroscopic data is critical for the structural confirmation of 6-(Trifluoromethyl)nicotinaldehyde.

Table 2: Expected and Reported NMR Spectroscopic Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Notes |

| ¹H NMR | (Solvent: CDCl₃)[4] | |||

| Aldehyde-H | ~10.22 | Singlet (s) | - | Highly deshielded proton characteristic of aldehydes.[4] |

| Pyridine-H (C2) | ~9.20 | Singlet (s) / Doublet (d) | Proton adjacent to the nitrogen and aldehyde. | |

| Pyridine-H (C4) | ~8.37 | Doublet (d) | ||

| Pyridine-H (C5) | ~7.89 | Doublet (d) | ||

| ¹³C NMR | (Predicted) | |||

| Aldehyde (C=O) | 185 - 195 | Singlet (s) | - | Typical range for an aromatic aldehyde carbon. |

| Pyridine C-CF₃ | 145 - 155 | Quartet (q) | ~35 Hz | Carbon directly attached to the -CF₃ group, shows C-F coupling.[12] |

| -CF₃ | 120 - 125 | Quartet (q) | ~275 Hz | Trifluoromethyl carbon signal with a large C-F coupling constant. |

| Pyridine CH | 120 - 140 | - | - | Aromatic carbons of the pyridine ring. |

| ¹⁹F NMR | (Predicted) | |||

| -CF₃ | -60 to -70 | Singlet (s) | - | Relative to CFCl₃. Characteristic shift for a -CF₃ group on an aromatic ring.[12] |

Note: Actual chemical shifts can vary based on solvent, concentration, and instrument.[13] A reported ¹H NMR spectrum in CDCl₃ showed peaks at δ 10.22 (s, 1H), 9.20 (s, 1H), 8.36-8.38 (d, 1H), and 7.88-7.90 (d, 1H).[4]

Chemical Reactivity and Applications

The dual functionality of the aldehyde and the trifluoromethyl-substituted pyridine ring makes this compound a versatile intermediate.[10][11]

Key Reactions

The aldehyde group is the primary site of reactivity, participating in a wide range of classical transformations:

-

Oxidation: Can be readily oxidized to the corresponding 6-(trifluoromethyl)nicotinic acid using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[12] This acid is also a valuable building block.[2][14]

-

Reduction: Selective reduction yields (6-(trifluoromethyl)pyridin-3-yl)methanol using mild reducing agents like sodium borohydride (NaBH₄).[12]

-

Reductive Amination: A powerful method for C-N bond formation, reacting with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethyl-pyridines.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes, allowing for carbon chain extension.

-

Condensation Reactions: Can undergo condensation with various nucleophiles (e.g., hydrazines, hydroxylamines) to form hydrazones, oximes, and imines.

Caption: Key chemical transformations of the aldehyde group.

Applications in Research and Development

The unique electronic properties conferred by the -CF₃ group make this aldehyde a valuable precursor in several areas:

-

Pharmaceuticals: It is a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). It has been cited as a reagent for preparing piperidine derivatives as potential agents for Alzheimer's disease treatment and was used in a novel synthesis of Pexidartinib, a CSF-1R kinase inhibitor.[1][10][11]

-

Agrochemicals: The trifluoromethyl-pyridine scaffold is a common feature in modern pesticides and herbicides due to enhanced efficacy and stability.[1][15]

-

Materials Science: Fluorinated organic compounds are used in the development of specialty materials with tailored electronic and physical properties.

Safety and Handling

6-(Trifluoromethyl)nicotinaldehyde is classified as a hazardous substance and must be handled with appropriate precautions.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H301 | Toxic if swallowed.[6][16] |

| Skin Irritation | H315 | Causes skin irritation.[6] |

| Eye Irritation | H319 | Causes serious eye irritation.[6][16] |

| Skin Sensitization | H317 | May cause an allergic skin reaction.[6][16] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[6][16] |

Source: Globally Harmonized System (GHS) classifications.[6][16]

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[16][17] An N95 dust mask is recommended when handling the solid.[7]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16][17]

-

Handling Practices: Avoid all personal contact, including inhalation of dust.[16] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[16][17] The compound is air-sensitive, and handling under an inert atmosphere is recommended for maintaining purity.[3][4][5]

-

Spills: In case of a spill, clear the area, avoid generating dust, and collect the material into a suitable, labeled container for disposal.[16]

Conclusion

6-(Trifluoromethyl)nicotinaldehyde is a highly versatile and valuable chemical intermediate. Its synthesis is well-established, and its reactivity is centered around the aldehyde functional group, providing a gateway to a vast array of more complex molecules. The presence of the trifluoromethyl group provides a critical tool for fine-tuning the properties of target compounds, making this aldehyde a cornerstone reagent for innovation in the pharmaceutical and agrochemical industries. Adherence to strict safety protocols is essential when handling this potent and reactive compound.

References

- Apollo Scientific. 6-(Trifluoromethyl)nicotinaldehyde Safety Data Sheet. [URL: https://www.apolloscientific.co.uk/msds/PC4333_msds.pdf]

- Amerigo Scientific. This compound (95%). [URL: https://www.amerigoscientific.com/6-trifluoromethyl-pyridine-3-carboxaldehyde-95-2361131.html]

- ChemicalBook. This compound CAS#: 386704-12-7. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9277223.htm]

- Benchchem. 6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde | 1227514-21-7. [URL: https://www.benchchem.com/product/b1408523]

- Sigma-Aldrich. This compound 95%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/640085]

- AK Scientific, Inc. Safety Data Sheet for 6-chloro-2-(trifluoromethyl)nicotinaldehyde. [URL: https://www.aksci.com/sds/F512196.pdf]

- ChemicalBook. This compound | 386704-12-7. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9277223_EN.htm]

- Parchem. This compound (Cas 386704-12-7). [URL: https://www.parchem.com/chemical-supplier-distributor/6-(Trifluoromethyl)pyridine-3-carboxaldehyde-087313.aspx]

- AK Scientific, Inc. Safety Data Sheet for 2-Amino-6-(trifluoromethyl)nicotinaldehyde. [URL: https://www.aksci.com/sds/F881437.pdf]

- ChemicalBook. This compound Safety Data Sheet. [URL: https://www.chemicalbook.com/MSDS/386704-12-7.pdf]

- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2777762]

- Fisher Scientific. SAFETY DATA SHEET - 2-Methyl-6-(trifluoromethyl)nicotinaldehyde. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC466390010&productDescription=2-METHYL-6-%28TRIFLUOROMETHYL%29PYR&vendorId=VN00032119&countryCode=US&language=en]

- Vulcanchem. 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde. [URL: https://www.vulcanchem.com/product/6-chloro-2-methoxy-5-trifluoromethylnicotinaldehyde]

- Apollo Scientific. 386704-12-7 Cas No. | 6-(Trifluoromethyl)nicotinaldehyde. [URL: https://www.apolloscientific.co.uk/cas/386704-12-7]

- Prochemi. Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. [URL: https://www.prochemi.

- ChemicalBook. Synthesis of 6-(Trifluoromethyl)nicotinic acid. [URL: https://www.chemicalbook.com/article/synthesis-of-6-trifluoromethyl-nicotinic-acid.htm]

- ChemicalBook. This compound Usage And Synthesis. [URL: https://www.chemicalbook.com/ProductUsage_EN_CB9277223.htm]

- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway of this compound. [URL: https://www.inno-pharmchem.com/news/the-synthesis-pathway-of-6-trifluoromethyl-pyridine-3-carboxaldehyde-a-deep-dive-for-chemical-researchers-101.html]

- Sigma-Aldrich. 6-(Fluoromethyl)nicotinaldehyde AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/792694]

- Sigma-Aldrich. This compound 95% (duplicate). [URL: https://www.sigmaaldrich.

- Google Patents. US7528256B2 - Process for the preparation of nicotinaldehydes. [URL: https://patents.google.

- The Royal Society of Chemistry. Electronic Supplementary Information. [URL: https://www.rsc.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7507804/]

- Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart. [URL: https://www.isotope.

- ChemicalBook. This compound(386704-12-7) 1H NMR. [URL: https://www.chemicalbook.com/Spectrum_386704-12-7_1HNMR.htm]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. This compound CAS#: 386704-12-7 [m.chemicalbook.com]

- 4. This compound | 386704-12-7 [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. This compound | C7H4F3NO | CID 2777762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-三氟甲基吡啶-3-醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 9. This compound 95 386704-12-7 [sigmaaldrich.com]

- 10. This compound CAS#: 386704-12-7 [amp.chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. 6-Hydroxy-2-(trifluoromethyl)nicotinaldehyde | 1227514-21-7 | Benchchem [benchchem.com]

- 13. chem.washington.edu [chem.washington.edu]

- 14. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]

- 15. 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde () for sale [vulcanchem.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. aksci.com [aksci.com]

physical and chemical properties of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde

An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-3-carboxaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern medicinal chemistry and drug development. Designed for researchers, synthetic chemists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, reactivity, and applications of this versatile fluorinated heterocyclic compound.

Introduction: The Significance of a Fluorinated Pyridine Scaffold

This compound (CAS No. 386704-12-7) has emerged as a compound of significant interest due to its unique combination of a pyridine ring, a reactive aldehyde functional group, and a trifluoromethyl moiety. The incorporation of fluorine, particularly a trifluoromethyl (-CF3) group, into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The pyridine core is a common scaffold in numerous pharmaceuticals, recognized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] This guide synthesizes critical data to provide a holistic understanding of this molecule's utility and handling.

Molecular Identity and Structural Characteristics

The structure of this compound features a pyridine ring substituted at the 6-position with an electron-withdrawing trifluoromethyl group and at the 3-position with a synthetically versatile carboxaldehyde group.

Molecular Identifiers

| Identifier | Value |

| IUPAC Name | 6-(trifluoromethyl)pyridine-3-carbaldehyde[3] |

| Synonyms | 6-(Trifluoromethyl)nicotinaldehyde[4], 2-(Trifluoromethyl)pyridine-5-carboxaldehyde[5] |

| CAS Number | 386704-12-7[3][6] |

| Molecular Formula | C₇H₄F₃NO[3][5] |

| Molecular Weight | 175.11 g/mol [3][5] |

| InChI Key | MRPAGRCGPAXOGS-UHFFFAOYSA-N[3][5] |

| SMILES | C1=CC(=NC=C1C=O)C(F)(F)F[3] |

Structural Diagram

The trifluoromethyl group strongly influences the electronic properties of the pyridine ring, enhancing the electrophilicity of the aldehyde's carbonyl carbon and affecting the reactivity of the ring itself.

Caption: Molecular structure of the title compound.

Physicochemical and Spectroscopic Profile

The compound is typically a white to off-white solid under standard conditions.[7][8] Its physical properties are summarized below.

Table of Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to Almost white Solid | [5][8] |

| Melting Point | 52-56 °C | [5][] |

| Boiling Point | 72 °C (unspecified pressure) / 205.3 °C at 760 mmHg | [5][][10] |

| Density | ~1.369 g/cm³ (Predicted) | [5][] |

| Flash Point | 93.3 °C (Closed Cup) | |

| Solubility | Soluble in Methanol | [5] |

| Storage Temperature | 2-8°C | [5][6] |

| Sensitivity | Air Sensitive | [5][10] |

Spectroscopic Data

A key diagnostic tool for confirming the structure is ¹H NMR spectroscopy. The reported chemical shifts are consistent with the assigned structure.

-

¹H NMR (CDCl₃): δ 10.22 (s, 1H, -CHO), 9.20 (s, 1H, Py-H2), 8.36-8.38 (d, 1H, Py-H4), 7.88-7.90 (d, 1H, Py-H5).[8]

-

Other Data: Infrared (IR), Mass Spectrometry (MS), and ¹³C NMR data are also available through various chemical suppliers and databases.[11]

Synthesis and Experimental Protocol

The most prevalent and efficient synthesis of this compound involves the selective oxidation of the corresponding primary alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol.

Workflow for Synthesis

Caption: Oxidation of the precursor alcohol to the aldehyde.

Detailed Experimental Protocol

This protocol is synthesized from established procedures.[5][7][8]

-

Preparation: Dissolve (6-(trifluoromethyl)pyridin-3-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

-

Oxidation: To the cooled solution, add manganese dioxide (MnO₂, ~5 equivalents) portion-wise.

-

Expert Insight: Manganese dioxide is a mild and selective oxidizing agent for converting allylic and benzylic alcohols to their corresponding aldehydes without over-oxidation to the carboxylic acid, making it ideal for this transformation.

-

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

-

Work-up: Upon completion, remove the solid manganese dioxide by filtration through a pad of celite.

-

Isolation: Concentrate the filtrate under reduced pressure to yield this compound, typically as a white solid.[7][8] The product can be used directly or purified further if necessary.

Chemical Reactivity and Synthetic Applications

The aldehyde functional group is the primary site of reactivity, participating in a wide array of chemical transformations. This reactivity makes it an indispensable intermediate.[7]

Key Reaction Pathways

Caption: Major reaction pathways for the title compound.

Applications in Drug Discovery

-

Alzheimer's Disease Research: The compound is explicitly cited as a crucial reagent in the preparation of novel piperidine derivatives that are being investigated as potential therapeutic agents for Alzheimer's disease.[5][7][8][][12]

-

Aldosterone Synthase Inhibitors: It has been used in the synthesis of selective aldosterone synthase inhibitors, highlighting its utility in developing treatments for cardiovascular and metabolic diseases.

-

General Medicinal Chemistry: As a fluorinated building block, it is valuable for creating libraries of compounds for screening against various biological targets. The trifluoromethyl group can improve pharmacokinetics and the pyridine nitrogen can act as a key interaction point.[1][7]

Safety, Handling, and Storage

Proper handling of this compound is critical due to its hazard profile.

GHS Hazard Identification

The compound is classified with several hazards based on aggregated data.[3][13]

-

Pictograms: Danger

-

Hazard Statements:

-

Target Organs: Respiratory system

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood. For solids, a dust mask (e.g., N95) is recommended.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14] Recommended storage temperature is between 2-8°C.[5][6] The material is noted to be air-sensitive, suggesting storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial for long-term stability.[5][10]

-

In case of fire: Use appropriate extinguishing media. Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[14]

Conclusion

This compound is a high-value chemical intermediate with a well-defined profile. Its unique structural features—a reactive aldehyde, a biologically relevant pyridine core, and a modulating trifluoromethyl group—make it a powerful tool in the synthesis of complex molecules, particularly in the pursuit of novel therapeutics for neurodegenerative and metabolic disorders. The established synthetic route and predictable reactivity, coupled with a clear understanding of its handling requirements, solidify its position as a staple building block for the advanced researcher.

References

- The Synthesis Pathway of this compound: A Deep Dive for Chemical Researchers. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | C7H4F3NO | CID 2777762. PubChem.

- This compound | 386704-12-7. (2025). ChemicalBook.

- This compound CAS#: 386704-12-7. ChemicalBook.

- This compound CAS#: 386704-12-7. ECHEMI.

- This compound (Cas 386704-12-7). Parchem.

- This compound 95 386704-12-7. Sigma-Aldrich.

- 386704-12-7, this compound Formula. ECHEMI.

- This compound (95%). Amerigo Scientific.

- This compound 95 386704-12-7. Sigma-Aldrich.

- CAS 386704-12-7 this compound. BOC Sciences.

- Buy this compound | 386704-12-7. Smolecule.

- This compound(386704-12-7) 1 h nmr. ChemicalBook.

- 6-(TRIFLUOROMETHYL)

- SAFETY D

- This compound | CAS 386704-12-7. Santa Cruz Biotechnology.

- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C7H4F3NO | CID 2777762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound CAS#: 386704-12-7 [amp.chemicalbook.com]

- 6. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 386704-12-7 [chemicalbook.com]

- 10. parchem.com [parchem.com]

- 11. This compound(386704-12-7) 1H NMR spectrum [chemicalbook.com]

- 12. This compound CAS#: 386704-12-7 [m.chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

Spectroscopic Data Analysis of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Technical Guide

Introduction

6-(Trifluoromethyl)pyridine-3-carboxaldehyde, with CAS Number 386704-12-7, is a pivotal heterocyclic building block in modern medicinal chemistry and materials science.[1][2] Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the reactive aldehyde functionality on a pyridine scaffold, make it a valuable precursor in the synthesis of complex molecular architectures. Notably, it serves as a key reagent in the development of piperidine derivatives investigated as potential therapeutic agents for Alzheimer's disease.[3][4]

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. As practicing scientists and researchers, understanding the spectral signature of a compound is non-negotiable for confirming its identity, purity, and structural integrity. This document moves beyond a simple recitation of data, offering in-depth interpretation and rationale grounded in fundamental spectroscopic principles. The methodologies and analyses presented herein are designed to serve as a practical reference for professionals engaged in drug discovery, process development, and quality control.

Molecular Structure and Key Physicochemical Properties

A foundational understanding of the molecule's structure is paramount before delving into its spectral characteristics. The molecule consists of a pyridine ring substituted at the 6-position with a trifluoromethyl (-CF₃) group and at the 3-position with a carboxaldehyde (-CHO) group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 386704-12-7 | [1][5][6] |

| Molecular Formula | C₇H₄F₃NO | [1][2][3] |

| Molecular Weight | 175.11 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 52-56 °C | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [5] |

digraph "Molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="1.2,0.4!"]; C3 [label="C", pos="1.2,-0.4!"]; C4 [label="C", pos="0,-0.8!"]; C5 [label="C", pos="-1.2,-0.4!"]; C6 [label="C", pos="-1.2,0.4!"];

C_CF3 [label="C", pos="-2.4,0.8!"]; F1 [label="F", pos="-2.2,1.6!"]; F2 [label="F", pos="-3.2,1.0!"]; F3 [label="F", pos="-3.0,0.0!"];

C_CHO [label="C", pos="2.4,-0.8!"]; H_CHO [label="H", pos="3.2,-0.6!"]; O_CHO [label="O", pos="2.4,-1.6!"];

H4[label="H", pos="0,-1.6!"]; H5[label="H", pos="-2.0,-0.8!"]; H2[label="H", pos="2.0,0.8!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

C6 -- C_CF3; C_CF3 -- F1; C_CF3 -- F2; C_CF3 -- F3;

C3 -- C_CHO; C_CHO -- H_CHO; C_CHO -- O_CHO [style=double];

C4 -- H4; C5 -- H5; C2 -- H2; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on data acquired in deuterated chloroform (CDCl₃).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve adequate signal-to-noise.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A sweep width of approximately 12-15 ppm centered around 6 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

¹H NMR Data and Interpretation

The proton NMR spectrum provides a clear signature of the aromatic and aldehydic protons. The strong electron-withdrawing nature of both the trifluoromethyl and aldehyde groups significantly deshields the protons on the pyridine ring, shifting them downfield.

Table 2: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.22 | Singlet (s) | 1H | H-7 (Aldehyde) |

| 9.20 | Singlet (s) | 1H | H-2 |

| 8.38 - 8.36 | Doublet (d) | 1H | H-4 |

| 7.90 - 7.88 | Doublet (d) | 1H | H-5 |

Data sourced from ChemicalBook.[3]

Expert Analysis:

-

Aldehydic Proton (H-7) at 10.22 ppm: The signal at 10.22 ppm is characteristic of an aldehydic proton. Its significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and the aromatic system. It appears as a singlet because it has no adjacent protons to couple with.

-

Aromatic Proton (H-2) at 9.20 ppm: This singlet corresponds to the proton at the C-2 position. It is the most deshielded of the ring protons due to its ortho position to the electronegative nitrogen atom and its meta position to the strongly electron-withdrawing aldehyde group. The lack of coupling confirms its isolation from other protons.

-

Aromatic Protons (H-4 and H-5) at 8.37 and 7.89 ppm: These two signals appear as doublets, indicative of ortho coupling to each other. H-4, being ortho to the aldehyde group, is more deshielded (8.37 ppm) than H-5 (7.89 ppm). H-5 is ortho to the trifluoromethyl group, which also contributes to its downfield shift.

¹³C NMR Spectroscopy: Predicted Analysis

Expected ¹³C NMR Spectrum:

The molecule is expected to show 7 distinct carbon signals, as there is no molecular symmetry.

-

Aldehyde Carbonyl (C-7): Expected in the highly deshielded region of ~188-192 ppm .

-

Trifluoromethyl Carbon (C-8): Expected as a quartet (due to coupling with the three fluorine atoms, ¹JCF) in the region of ~118-124 ppm .

-

Aromatic Carbons (C-2, C-3, C-4, C-5, C-6):

-

C-6: Attached to the CF₃ group, this carbon will be significantly deshielded and is expected around ~150-155 ppm . It may appear as a quartet due to two-bond C-F coupling (²JCF).

-

C-2: Positioned next to the nitrogen, expected around ~152-156 ppm .

-

C-4: Expected around ~138-142 ppm .

-

C-3: The carbon bearing the aldehyde, expected around ~130-135 ppm .

-

C-5: Expected to be the most upfield of the ring carbons, likely in the ~120-125 ppm range.

-

Caption: A generalized workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrumentation: Utilize an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Processing: The resulting spectrum is automatically ratioed against the background by the instrument software.

Predicted IR Data and Interpretation

While a specific experimental spectrum is not publicly available for direct citation, the expected characteristic absorption bands can be reliably predicted.[6]

Table 3: Predicted Major IR Absorption Bands

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic C-H |

| ~2820 and ~2720 | C-H stretch (Fermi doublet) | Aldehyde C-H |

| ~1700-1715 | C=O stretch | Aldehyde Carbonyl |

| ~1580-1610 | C=C and C=N stretches | Pyridine Ring |

| ~1100-1350 | C-F stretch (strong, complex) | Trifluoromethyl |

Expert Analysis:

-

Aldehyde Group: The two most definitive peaks for the aldehyde are the C=O stretch, expected as a strong band around 1705 cm⁻¹, and the characteristic C-H stretches (a Fermi doublet) appearing around 2820 and 2720 cm⁻¹. The presence of both is strong evidence for the aldehyde functionality.

-

Trifluoromethyl Group: The C-F bonds will give rise to very strong and complex absorption bands in the 1100-1350 cm⁻¹ region. This is often the most intense feature in the IR spectrum of fluorinated compounds.

-

Pyridine Ring: The aromatic C=C and C=N stretching vibrations will appear in the 1580-1610 cm⁻¹ region. Aromatic C-H stretching will be observed as weaker bands above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum and Interpretation

Molecular Ion (M⁺): The exact mass of C₇H₄F₃NO is 175.0245 g/mol .[6] The mass spectrum should show a prominent molecular ion peak at m/z = 175 .

Major Fragmentation Patterns: The structure of the molecule suggests several predictable fragmentation pathways under EI conditions:

-

Loss of the formyl radical ([M-CHO]⁺): A common fragmentation for aromatic aldehydes is the loss of the -CHO group (mass = 29). This would result in a significant peak at m/z = 146 .

-

Loss of the trifluoromethyl radical ([M-CF₃]⁺): The C-CF₃ bond can also cleave, leading to the loss of a CF₃ radical (mass = 69). This would produce a fragment ion at m/z = 106 .

-

Loss of CO ([M-CO]⁺): Aldehydes can sometimes lose carbon monoxide (mass = 28), which would lead to a peak at m/z = 147 .

Conclusion

The spectroscopic profile of this compound is highly characteristic and directly reflects its molecular architecture. The ¹H NMR spectrum clearly resolves the four distinct protons, with chemical shifts heavily influenced by the anisotropic and inductive effects of the pyridine ring, aldehyde, and trifluoromethyl substituents. While experimental ¹³C NMR, IR, and MS data require acquisition by the end-user, the predictive analyses provided in this guide serve as a robust framework for data interpretation and structural confirmation. A thorough, multi-technique spectroscopic evaluation, as outlined, is essential for ensuring the quality and identity of this critical synthetic intermediate, thereby upholding the standards of scientific integrity in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway of this compound: A Deep Dive for Chemical Researchers. [Link]

-

Amerigo Scientific. This compound (95%). [Link]

-

AA Blocks. Hydrated Zinc Borates and Their Industrial Use. [Link]

-

Yakushi. This compound. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | 386704-12-7 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 386704-12-7|6-(Trifluoromethyl)nicotinaldehyde|BLD Pharm [bldpharm.com]

- 6. This compound | C7H4F3NO | CID 2777762 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde in Modern Drug Discovery

A comprehensive guide to the synthesis, chemical properties, and applications of a pivotal building block in medicinal chemistry, with a focus on neurodegenerative disease research.

Foreword

In the landscape of contemporary drug discovery and development, the strategic use of fluorinated building blocks has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The trifluoromethyl group, in particular, is a prized substituent due to its ability to increase metabolic stability, improve binding affinity, and enhance bioavailability. This guide provides an in-depth technical overview of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde, a versatile heterocyclic aldehyde that has emerged as a critical intermediate in the synthesis of complex molecular architectures, most notably in the pursuit of novel treatments for neurodegenerative diseases such as Alzheimer's. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, chemical behavior, and practical applications, grounded in authoritative scientific literature.

Compound Identification and Nomenclature

This compound is a substituted pyridine derivative characterized by a trifluoromethyl group at the 6-position and a carboxaldehyde group at the 3-position. This specific arrangement of functional groups provides a unique electronic and steric profile, making it a valuable synthon in organic chemistry.

While the systematic IUPAC name is 6-(trifluoromethyl)pyridine-3-carbaldehyde [1], it is known by a variety of alternative names in commercial and research contexts. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

| Table 1: Alternative Names and Identifiers | |

| Systematic Name | This compound |

| IUPAC Name | 6-(trifluoromethyl)pyridine-3-carbaldehyde[1] |

| Common Synonyms | 6-(Trifluoromethyl)nicotinaldehyde[2], 2-(Trifluoromethyl)pyridine-5-carboxaldehyde, 5-Formyl-2-(trifluoromethyl)pyridine[3] |

| CAS Number | 386704-12-7[1][4] |

| Molecular Formula | C₇H₄F₃NO[2][4] |

| Molecular Weight | 175.11 g/mol [4][] |

Physicochemical and Spectroscopic Properties

Understanding the fundamental physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its downstream products.

| Table 2: Physicochemical Properties | |

| Appearance | White to off-white solid[3] |

| Melting Point | 52-56 °C[] |

| Boiling Point | 205.3 °C at 760 mmHg[] |

| Solubility | Soluble in methanol[3] |

| Storage Conditions | 2-8°C, under inert gas, air and heat sensitive[3] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below is a summary of its key spectral features.

-

¹H NMR (CDCl₃): A general procedure for the synthesis of 6-trifluoromethylpyridine-3-carbaldehyde as a white solid. The product was characterized by 1H-NMR (CDCl3): δ 7.88-7.90 (1H, d), 8.36-8.38 (1H, d), 9.20 (1H, s), 10.22 (1H, s)[3].

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. The ATR-IR spectrum is available on PubChem, with the source of the sample being Aldrich[1].

-

Mass Spectrometry: The exact mass of this compound is 175.024506 Da[6].

Synthesis and Manufacturing

The synthesis of this compound is a critical aspect of its utility. Several synthetic routes have been developed, with the choice of method often depending on the starting materials, desired scale, and economic feasibility.

Oxidation of (6-(Trifluoromethyl)pyridin-3-yl)methanol

A prevalent and efficient method for the preparation of this compound is the oxidation of its corresponding alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol. This method is favored for its high yield and relatively mild reaction conditions.

Experimental Protocol:

-

Dissolve (6-(trifluoromethyl)pyridin-3-yl)methanol (1 equivalent) in dichloromethane (DCM).

-

Cool the solution to 0°C.

-

Add manganese dioxide (MnO₂) (approximately 5 equivalents) to the cooled solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the insoluble manganese dioxide.

-

Concentrate the filtrate under reduced pressure to yield 6-(trifluoromethyl)pyridine-3-carbaldehyde as a white solid. A reported yield for this reaction is 95%[3].

The causality behind this experimental choice lies in the selectivity of manganese dioxide as an oxidizing agent for allylic and benzylic alcohols, which allows for the clean conversion of the alcohol to the aldehyde without over-oxidation to the carboxylic acid.

Alternative Synthesis from 5-Bromo-2-(trifluoromethyl)pyridine

An alternative synthetic approach is documented in the patent literature, which involves a lithium-halogen exchange followed by formylation.

This method, while effective, requires cryogenic temperatures and the use of pyrophoric butyllithium, making it more suitable for specific laboratory-scale syntheses where the starting material is readily available. The introduction of a stabilizer is a key innovation to improve the stability of the reactive intermediate and enhance the yield by preventing side reactions[7].

Applications in Drug Discovery

The primary application of this compound in the pharmaceutical industry is as a key building block for the synthesis of more complex molecules, particularly in the development of treatments for neurodegenerative disorders.

Synthesis of Piperidine Derivatives for Alzheimer's Disease

There is significant interest in piperidine derivatives as potential therapeutic agents for Alzheimer's disease[8]. This compound serves as a crucial reagent in the preparation of such compounds[3][][9][10]. The trifluoromethyl-substituted pyridine moiety is incorporated into the final drug candidate to modulate its physicochemical and biological properties.

A patent for substituted 2-amino-pyrazolyl-[1][3][11]triazolo[1,5a] pyridine derivatives, which are useful for the treatment of neurodegenerative diseases like Alzheimer's, explicitly mentions the use of this compound in their synthesis[12]. The aldehyde functionality allows for the construction of the complex heterocyclic core of these potential drug molecules through reactions such as reductive amination or condensation followed by cyclization.

The rationale for using the 6-(trifluoromethyl)pyridine moiety stems from its ability to enhance metabolic stability and brain penetration of the final compound, which are critical attributes for a centrally acting drug.

Chemical Reactivity and Synthetic Utility